molecular formula C10H13Cl2N B13460564 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride

Cat. No.: B13460564
M. Wt: 218.12 g/mol
InChI Key: QLHFTFITRVMKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of benzazepine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, and the reaction conditions are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield different reduced derivatives.

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective serotonin 5-HT2C receptor agonist, which is involved in the regulation of appetite and body weight . The compound binds to the 5-HT2C receptor and activates it, leading to downstream signaling events that result in its physiological effects.

Comparison with Similar Compounds

8-Chloro-2,3,4,5-tetrahydro-1h-1-benzazepine hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific molecular targets and therapeutic applications. This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic applications in central nervous system disorders.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-4-8-3-1-2-6-12-10(8)7-9;/h4-5,7,12H,1-3,6H2;1H

InChI Key

QLHFTFITRVMKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.